molecular formula C13H14N2O2S B2702476 N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 304895-16-7

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2702476
CAS No.: 304895-16-7
M. Wt: 262.33
InChI Key: HXJICKIQGGJYBX-UHFFFAOYSA-N
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Description

N-{5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative characterized by a 4-methoxybenzyl group at the 5-position of the thiazole ring. This compound has drawn attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9(16)15-13-14-8-12(18-13)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJICKIQGGJYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the methoxybenzyl and acetamide groups. One common method involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

  • Acidic Hydrolysis :
    Treatment with concentrated HCl under reflux cleaves the acetamide bond, producing 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine and acetic acid . This reaction parallels methodologies used in thiourea and benzothiazole derivatives .

  • Basic Hydrolysis :
    Alkaline conditions (e.g., NaOH) convert the acetamide to a carboxylate intermediate, which further reacts to form the free amine .

Example Reaction :

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamideΔHCl (conc.)5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine+CH3COOH\text{N-}\{5\text{-}[(4\text{-methoxyphenyl})\text{methyl}]\text{-1,3-thiazol-2-yl}\}\text{acetamide} \xrightarrow[\Delta]{\text{HCl (conc.)}} \text{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine} + \text{CH}_3\text{COOH}

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Group

The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution.

  • Nitration :
    Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position relative to the methoxy group .

  • Sulfonation :
    Fuming sulfuric acid (H₂SO₄·SO₃) generates sulfonic acid derivatives .

Key Condition :
These reactions typically proceed under mild conditions (25–50°C) due to the activating effect of the methoxy group .

Reactivity of the Thiazole Ring

The thiazole ring participates in nucleophilic substitutions and cycloadditions.

  • Nucleophilic Substitution at C-2 :
    The electron-withdrawing acetamide group at C-2 directs nucleophiles (e.g., amines, alkoxides) to attack at C-4 or C-5 positions. For example, reaction with piperazine in ethanol forms 4-piperazinyl derivatives .

  • Cycloaddition Reactions :
    The thiazole ring undergoes [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures .

Coupling Reactions via Diazotization

The amine generated from acetamide hydrolysis can be diazotized and coupled with electron-rich aromatics.

  • Diazotization :
    Treatment with NaNO₂ and HCl at 0–5°C forms a diazonium salt .

  • Coupling :
    Reaction with phenols or anilines produces azo dyes .

Example Product :

5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amineNaNO2/HClDiazonium saltPhenolAzo-coupled derivative\text{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine} \xrightarrow[]{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow[]{\text{Phenol}} \text{Azo-coupled derivative}

Functionalization of the Methyl Group

The benzylic methyl group undergoes oxidation or halogenation.

  • Oxidation :
    KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid .

  • Halogenation :
    Bromination (Br₂/FeBr₃) substitutes the methyl group with bromine.

Mechanistic Insights

  • Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water .

  • Electrophilic Substitution : Methoxy group directs electrophiles via resonance stabilization .

  • Thiazole Reactivity : Aromaticity loss at the transition state lowers activation energy for substitutions .

Scientific Research Applications

Antitumor Activity

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide exhibits significant anticancer potential. Research has shown that thiazole derivatives can inhibit various cancer cell lines, including breast, lung, and prostate cancers.

Case Studies and Findings

  • A study demonstrated that thiazole-pyridine hybrids derived from this compound displayed superior anticancer efficacy against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. One hybrid exhibited an IC50 value of 5.71 μM , outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .
  • Another investigation focused on the synthesis of thiazole derivatives which were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Compound 19 showed strong selectivity with IC50 values of 23.30 ± 0.35 mM , indicating its potential as an anticancer agent .

Data Table: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (μM)Reference
Hybrid 1MCF-75.71
Compound 19A54923.30 ± 0.35
Hybrid 2PC3<10

Antimicrobial Activity

The compound also shows promise in antimicrobial applications, particularly against various bacterial strains.

Research Insights

  • Thiazole derivatives have been synthesized and evaluated for their antibacterial activity against pathogens such as Staphylococcus epidermidis. Some compounds demonstrated effectiveness comparable to norfloxacin, a standard antibiotic .

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus epidermidis0.09 µg/mL
Compound BE. coli0.15 µg/mL

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties.

Findings from Studies

  • Research indicated that certain thiazole-linked compounds exhibited significant anticonvulsant activity in electroshock seizure tests, with some analogues displaying median effective doses comparable to established anticonvulsants like sodium valproate .

Data Table: Anticonvulsant Activity

Compound NameModel UsedMedian Effective Dose (mg/kg)Reference
Compound CElectroshock Seizure24.38
Compound DChemo-shock Seizure88.23

Mechanism of Action

The mechanism of action of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their biological or physicochemical distinctions:

Compound Name Core Structure Substituents/Modifications Key Properties/Biological Activity Reference
N-{5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide (Target) Thiazole 5-(4-Methoxybenzyl), 2-acetamide High selectivity for adenosine A3 receptors
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide Thiazole 5-(4-Bromobenzyl), 2-phenoxyacetamide Enhanced lipophilicity; potential kinase inhibition
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 5-(4-Methoxyphenyl), 2-acetamide High adenosine A3 affinity (Ki = 0.79 nM)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Oxadiazole Benzofuran-oxadiazole, thioether linkage Antimicrobial activity via Laccase catalysis
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide Thiadiazole Benzothiazole-aminoacetamide 100% anticonvulsant efficacy in MES model
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole 4-(Hydroxy-methoxyphenyl), 2-acetamide COX/LOX inhibition potential

Impact of Core Heterocycle

  • Thiazole vs. Thiadiazole/Oxadiazole: The thiazole core in the target compound offers a balance of electron density and rigidity, favoring interactions with adenosine receptors . Thiadiazole analogs (e.g., N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit higher receptor binding affinity (Ki = 0.79 nM) due to additional nitrogen atoms enhancing hydrogen bonding . Oxadiazole derivatives (e.g., ) show antimicrobial activity but may have reduced metabolic stability compared to thiazoles .

Substituent Effects

  • 4-Methoxybenzyl Group :
    • The electron-donating methoxy group enhances aromatic π-π stacking and solubility compared to electron-withdrawing groups (e.g., bromo in ) .
  • Benzothiazole-aminoacetamide derivatives () demonstrate enhanced anticonvulsant activity via hydrophobic interactions .

Regioisomerism and Pharmacological Outcomes

  • In adenosine receptor studies, thiadiazole regioisomers showed dramatic affinity differences. For example, N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide exhibited 100-fold higher affinity than its positional isomer, highlighting the importance of substituent placement .

Biological Activity

N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic compound that belongs to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides. The final product is obtained via acetylation of the intermediate compound. The chemical structure of this compound can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical in assessing its effectiveness.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)0.28
A549 (Lung)0.52
HeLa (Cervical)< 1.0

The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. Studies have demonstrated that it interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound displays promising antimicrobial activity. It has been tested against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The antimicrobial mechanism may involve the inhibition of bacterial cell wall biosynthesis or interference with essential enzymes critical for microbial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy. Research indicates that modifications in the thiazole ring can significantly alter its biological properties.

Table 3: Structure-Activity Relationship Studies

ModificationEffect on Activity
Methoxy group at para positionIncreased cytotoxicity
Substitution at C-5 positionEnhanced antimicrobial properties

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that this compound induced apoptosis through caspase activation pathways. The results indicated a significant increase in caspase-3 and caspase-9 activities compared to untreated controls .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against a panel of pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamide moiety and aryl-methylthiazole structure. Key signals include the thiazole C2 proton (~δ 7.5–8.0 ppm) and the methylene bridge (δ ~4.0–4.5 ppm) .
  • X-ray Crystallography : Employ SHELXL for structure refinement. The thiazole ring and acetamide group typically form planar configurations, with bond angles and distances consistent with conjugated systems. SHELX programs are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in reported bioactivity (e.g., antiproliferative vs. receptor-binding efficacy) may arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. To address this:

  • Perform orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
  • Validate purity via HPLC and mass spectrometry.
  • Use molecular modeling to assess stereochemical influences on activity. For example, regioisomers of thiadiazole analogs showed 100-fold differences in A3 receptor affinity due to steric clashes in docking simulations .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP Calculation : Use software like MarvinSuite or PubChem-derived data to estimate hydrophobicity. The methoxyphenyl group increases logP, suggesting moderate membrane permeability .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to A3 receptors over 100 ns trajectories to identify critical residues (e.g., Tyr257, His264) that stabilize ligand interactions .
  • ADMET Prediction : Tools like SwissADME can predict metabolic stability, highlighting potential oxidation sites (e.g., methoxy demethylation) .

What are the known cytotoxic or carcinogenic risks associated with structurally related compounds?

Advanced Research Question
Nitrofuran derivatives with thiazole or thiadiazole substituents have shown carcinogenicity in rodent models, particularly in the kidney and mammary glands . While This compound lacks nitro groups, its metabolic byproducts (e.g., demethylated derivatives) should be screened for genotoxicity using Ames tests or micronucleus assays. Long-term in vivo studies are recommended for preclinical evaluation.

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